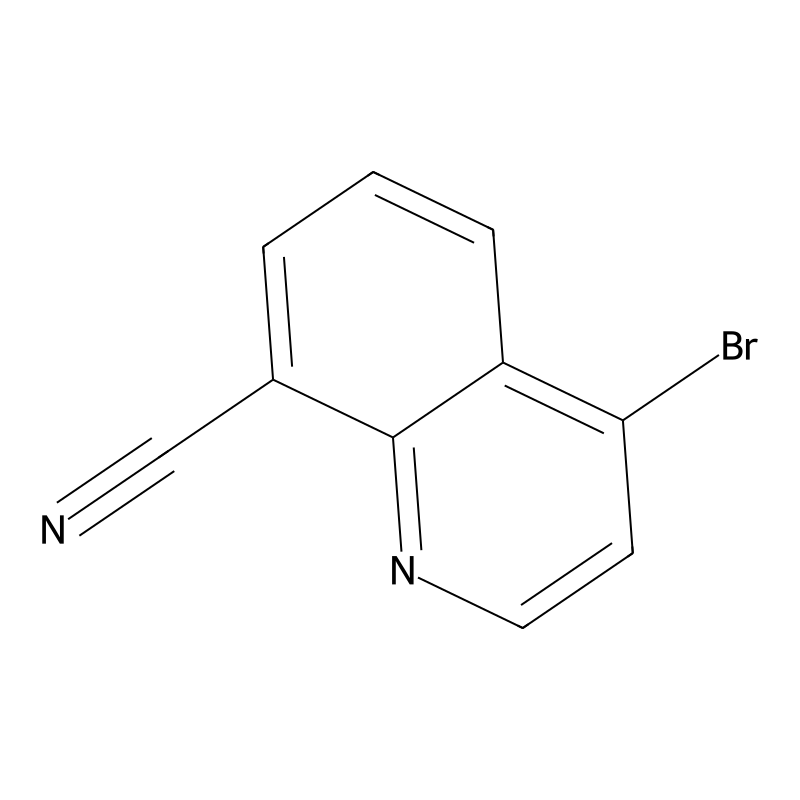

4-Bromoquinoline-8-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

4-Bromoquinoline-8-carbonitrile is used in the synthesis of 4-bromo quinolines. These compounds are difficult to access, but they can be constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .

Detailed Description of the Methods of Application or Experimental Procedures

The cascade transformation performs smoothly to generate the desired products in moderate to excellent yields with good functional groups compatibility.

Thorough Summary of the Results or Outcomes Obtained

The 4-bromo quinolines produced could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

4-Bromoquinoline-8-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes a quinoline framework. The molecular formula of this compound is C10H5BrN2, and it features a bromine atom at the 4-position and a carbonitrile group at the 8-position of the quinoline ring. This arrangement contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

The compound exhibits a planar structure, which is essential for its interactions in biological systems and material properties. The presence of the bromine atom enhances its reactivity, making it suitable for further functionalization and derivatization in synthetic chemistry .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to new derivatives that may possess different pharmacological properties.

- Cyclization Reactions: The carbonitrile group can participate in cyclization reactions, forming more complex heterocycles.

- Functionalization: This compound can be further functionalized at different positions on the quinoline ring to yield derivatives with enhanced biological activity or altered physical properties .

Research indicates that 4-bromoquinoline derivatives exhibit significant biological activities, including:

- Antimicrobial Properties: Some studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens.

- Anticancer Activity: Quinoline derivatives are often investigated for their potential as anticancer agents. They may inhibit specific kinases involved in cancer progression, contributing to their therapeutic efficacy.

- Enzyme Inhibition: Certain bromoquinoline compounds have been identified as inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase, which are crucial targets in cancer treatment .

The synthesis of 4-bromoquinoline-8-carbonitrile can be achieved through several methods:

- Classical Synthesis: Traditional methods such as the Skraup synthesis or Friedländer synthesis can be employed to construct the quinoline core followed by bromination and nitrilation.

- Modern Techniques: Recent advancements include metal-catalyzed reactions and microwave-assisted synthesis, which offer improved yields and reduced reaction times. For example, transition metal-catalyzed cross-coupling reactions have been effectively used to introduce bromine and carbonitrile groups selectively .

4-Bromoquinoline-8-carbonitrile has various applications across multiple fields:

- Pharmaceuticals: Its derivatives are explored for use as potential drugs due to their biological activities, particularly in cancer therapy and infectious disease treatment.

- Material Science: The compound can be utilized in the development of organic electronic materials owing to its electronic properties.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research laboratories .

Interaction studies involving 4-bromoquinoline-8-carbonitrile focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:

- Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can reveal insights into its efficacy as an inhibitor or modulator of enzymatic activity.

- Molecular Docking Studies: Computational studies often simulate interactions between this compound and target proteins to predict binding affinities and optimize lead compounds for drug development .

Several compounds share structural similarities with 4-bromoquinoline-8-carbonitrile. Here is a comparison highlighting their uniqueness:

These compounds exhibit variations in their biological activities and chemical reactivities due to differences in substitution patterns on the quinoline ring. This highlights the importance of structural modifications in tailoring compounds for specific applications.

4-Bromoquinoline-8-carbonitrile represents a significant heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at the 4-position and a nitrile group at the 8-position . The synthesis of this compound employs various methodological approaches, each offering distinct advantages in terms of yield, selectivity, and synthetic efficiency. The following sections detail the primary synthetic strategies employed for the production of 4-bromoquinoline-8-carbonitrile.

Bromination of Quinoline Precursors

The bromination of quinoline precursors constitutes one of the most straightforward approaches for synthesizing 4-bromoquinoline-8-carbonitrile derivatives [2] [3]. This methodology typically involves the direct introduction of bromine substituents onto preformed quinoline-8-carbonitrile scaffolds through electrophilic aromatic substitution reactions.

The bromination process commonly utilizes N-bromosuccinimide as the brominating agent in conjunction with polar aprotic solvents such as acetonitrile or dimethylformamide [4] [5]. The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the quinoline aromatic system. Optimal reaction conditions involve temperatures ranging from 25 to 60 degrees Celsius with reaction times extending from 2 to 8 hours [2].

Phosphorus tribromide represents an alternative brominating reagent that has demonstrated exceptional efficacy in quinoline bromination reactions [5]. The reaction of quinolin-4-ol with phosphorus tribromide in dimethylformamide proceeds at room temperature with a reaction time of approximately 40 minutes, yielding 4-bromoquinoline products in 88 percent yield [5]. This method offers advantages in terms of mild reaction conditions and excellent product selectivity.

The following table summarizes key bromination methods for quinoline precursors:

| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromination of quinoline-8-carbonitrile precursor | Quinoline-8-carbonitrile | Bromine/NBS in acetic acid | 25-60 | 2-8 | 70-85 | [3] |

| Phosphorus tribromide substitution | Quinolin-4-ol | PBr₃ in DMF | RT | 0.67 | 88 | [5] |

| Bromination using NBS/DMF | Quinoline precursors | NBS in DMF | 25-50 | 2-6 | 75-90 | [42] |

| Copper-catalyzed bromination | 8-aminoquinoline amides | CuBr₂, TBAB | 100 | 5-12 | 90 | [2] |

Copper-promoted selective bromination has emerged as a particularly effective method for C5-selective bromination of 8-aminoquinoline amides [4]. This approach employs copper bromide and tetrabutylammonium bromide under aerobic conditions in dimethyl sulfoxide, achieving outstanding site selectivity and excellent yields without requiring additional external oxidants [4].

Cascade Cyclization Reactions

Cascade cyclization reactions provide a powerful synthetic strategy for constructing 4-bromoquinoline-8-carbonitrile through sequential bond-forming processes [11] [12]. The trimethylsilyl bromide-promoted cascade cyclization of ortho-propynol phenyl azides represents a particularly noteworthy methodology for accessing 4-bromoquinoline derivatives [11].

This transformation employs trimethylsilyl bromide as both an acid promoter and nucleophile source, facilitating the formation of quinoline frameworks through a cascade process [11] [12]. The reaction proceeds smoothly under optimized conditions utilizing 3.5 equivalents of trimethylsilyl bromide in nitromethane at 60 degrees Celsius for 1 hour, generating desired products in moderate to excellent yields ranging from 73 to 82 percent [12].

The mechanism involves initial activation of the propynol moiety by trimethylsilyl bromide, followed by nucleophilic attack of the azide nitrogen and subsequent cyclization to form the quinoline ring system [11]. The bromine substituent is incorporated directly through the nucleophilic character of the bromide counterion from trimethylsilyl bromide [12].

Electrophilic cyclization reactions utilizing N-(2-alkynyl)anilines represent another valuable cascade approach for quinoline synthesis [10]. These transformations employ electrophilic halogenating agents such as iodine monochloride, molecular iodine, or molecular bromine to promote 6-endo-dig cyclization processes [10]. The reactions proceed under mild conditions and afford 3-halogen-containing quinolines in moderate to good yields [10].

Mercury triflate-catalyzed cyclization provides an alternative cascade approach that generates quinolines bearing hydrogen substituents at the 3-position [10]. This methodology utilizes 10 percent mercury triflate as catalyst in acetonitrile or dichloromethane at room temperature, achieving yields of 95 to 96 percent [10].

Industrial-Scale Synthesis Approaches

Industrial-scale synthesis of 4-bromoquinoline-8-carbonitrile requires careful consideration of process economics, safety protocols, and environmental impact [15] [17]. The transition from laboratory-scale to industrial production necessitates optimization of reaction parameters, equipment design, and purification strategies to ensure cost-effective and sustainable manufacturing [20].

Patent literature describes improved processes for quinoline derivative synthesis that address common drawbacks of traditional methods, including harsh reaction conditions, low yields, and environmental concerns [15]. These processes typically employ dual catalyst systems to enhance reaction efficiency and product selectivity [15]. The use of silferc catalyst in combination with anhydrous zinc chloride has demonstrated yields ranging from 55 to 65 percent under optimized conditions [15].

The Combes quinoline synthesis represents a well-established industrial method for preparing 2,4-substituted quinoline backbones [16]. This methodology involves the condensation of unsubstituted anilines with β-diketones, followed by acid-catalyzed ring closure [16]. The reaction mechanism proceeds through three major steps: initial condensation, annulation as the rate-determining step, and final dehydration to yield substituted quinolines [16].

Industrial batch plant design for quinoline derivatives manufacture has been extensively studied to optimize production efficiency and flexibility [17]. These facilities typically employ jacketed reactors with precise temperature control and automated process monitoring to ensure consistent product quality [17]. Scale-up factors from laboratory to industrial production range from 10 to 1000 kilograms, requiring careful attention to heat transfer efficiency and material compatibility [17].

The following table outlines key considerations for industrial-scale synthesis:

| Aspect | Laboratory Scale | Industrial Scale | Key Considerations | Reference |

|---|---|---|---|---|

| Scale-up factor | 1-100 g | 10-1000 kg | Heat transfer efficiency | [15] [17] |

| Equipment type | Round bottom flask | Jacketed reactor | Material compatibility | [15] [20] |

| Safety considerations | Fume hood | Explosion-proof equipment | Bromide handling protocols | [15] [19] |

| Waste management | Minimal waste | Solvent recovery | Environmental compliance | [20] [22] |

| Energy requirements | Heating mantle | Steam/thermal oil | Process automation | [15] [20] |

| Purification method | Column chromatography | Crystallization/distillation | Product quality control | [15] [17] |

Sustainable synthesis approaches increasingly incorporate continuous flow reactors and automated process control systems to minimize waste generation and energy consumption [18] [23]. These technologies enable precise control of reaction parameters and facilitate real-time monitoring of product formation and quality [23].

Green Chemistry and Sustainable Protocols

Green chemistry principles have become increasingly important in the development of sustainable protocols for 4-bromoquinoline-8-carbonitrile synthesis [22] [24]. These approaches focus on reducing environmental impact through improved atom economy, safer solvents, energy efficiency, and waste prevention [22] [25] [26].

Electrochemically assisted Friedländer reactions represent a cutting-edge approach to sustainable quinoline synthesis [22] [24]. This methodology employs electric current to facilitate quinoline formation from readily available nitro compounds, operating under mild conditions with excellent atom economy [22]. The reagent-free method achieves high conversion rates and eliminates the need for environmentally harmful solvents and reagents [24].

Microwave-assisted synthesis protocols offer significant advantages in terms of energy efficiency and reaction time reduction [25]. These methods typically operate at reduced temperatures while maintaining high product yields, contributing to overall process sustainability [25]. The use of water as a solvent in microwave-assisted quinoline synthesis has demonstrated remarkable environmental benefits with E-factors as low as 0.45 and EcoScale scores of 85.5 [25].

Continuous reaction systems utilizing hydrogen transfer mechanisms provide another sustainable approach to quinoline synthesis [23]. These processes employ ruthenium-iron catalysts supported on gamma-alumina to facilitate the conversion of nitroarenes to 2-methylquinoline compounds using ethanol-water solvent systems [23]. The heterogeneous nature of these catalysts enables easy recovery and reuse, while the elimination of strong acids and oxidants aligns with green chemistry principles [23].

Nanocatalyzed protocols have emerged as highly effective green alternatives for quinoline synthesis [21] [32]. These approaches utilize various metal nanoparticles including iron oxide, copper oxide, and nickel oxide to catalyze quinoline formation under mild conditions [21] [32]. The catalysts demonstrate excellent recyclability and can be recovered using simple filtration or magnetic separation techniques [32].

The following table compares traditional and green chemistry approaches:

| Green Principle | Traditional Method | Green Alternative | Environmental Benefit | Reference |

|---|---|---|---|---|

| Atom Economy | 60-70% | 85-95% | Reduced waste generation | [22] [24] |

| Safer Solvents | Halogenated solvents | Water/alcohols | Lower toxicity | [23] [25] |

| Energy Efficiency | High temperature (>100°C) | Microwave/ambient | Energy conservation | [25] [26] |

| Waste Prevention | Significant byproducts | Minimal waste | Cleaner production | [22] [24] |

| Catalysis | Stoichiometric reagents | Catalytic amounts | Resource efficiency | [21] [32] |

| Renewable Feedstocks | Petroleum-derived | Bio-based precursors | Sustainability | [20] [26] |

Solvent-free protocols represent another important advancement in sustainable quinoline synthesis [32] [33]. These methods eliminate the need for organic solvents entirely, relying instead on thermal activation and solid-supported catalysts to facilitate product formation [32]. Chloramine-T has been demonstrated as an efficient catalyst for solvent-free quinoline synthesis, achieving yields of 95 percent under optimized conditions [33].

Optimization of Reaction Conditions

The optimization of reaction conditions for 4-bromoquinoline-8-carbonitrile synthesis involves systematic investigation of multiple parameters including solvent selection, temperature control, reaction time, catalyst loading, and substrate ratios [28] [29] [32] [33]. These studies aim to maximize product yield while minimizing reaction time and resource consumption.

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity [11] [28]. Polar aprotic solvents such as acetonitrile and nitromethane have consistently demonstrated superior performance in bromoquinoline synthesis reactions [11] [12]. Comparative studies reveal that nitromethane provides the highest yields for trimethylsilyl bromide-promoted cascade cyclization reactions, achieving 73 percent yield compared to 45 percent in 1,2-dichloroethane [12].

Temperature optimization studies indicate that elevated temperatures generally enhance reaction rates and improve product yields up to an optimal range [11] [29]. For trimethylsilyl bromide-promoted reactions, temperatures of 60 to 80 degrees Celsius provide optimal results, with further temperature increases yielding diminishing returns [12]. Electrochemical quinoline synthesis demonstrates maximum efficiency at 65 degrees Celsius, achieving 86 percent yield compared to 38 percent at room temperature [29].

Catalyst loading optimization reveals that moderate catalyst concentrations typically provide the best balance between reaction efficiency and economic considerations [32] [33]. Studies using chloramine-T as catalyst indicate that 10 mole percent loading achieves 95 percent yield, while both higher and lower loadings result in decreased efficiency [33]. Similar optimization studies with nanocatalysts demonstrate optimal loadings in the range of 10 to 25 mole percent [32].

The following table summarizes optimal reaction conditions for various synthetic approaches:

| Parameter | Optimal Condition | Range Studied | Effect on Yield | Reference |

|---|---|---|---|---|

| Solvent | Acetonitrile/DMF | MeCN, DMF, DCM, EtOH | Polar aprotic preferred | [11] [28] |

| Temperature | 60-80°C | 25-150°C | Higher temp increases rate | [11] [29] |

| Reaction Time | 1-8 hours | 0.5-24 hours | Optimum at 1-8h | [11] [28] |

| Catalyst Loading | 10-25 mol% | 5-50 mol% | Diminishing returns >25% | [32] [33] |

| Substrate Ratio | 1:1.2-2.0 | 1:1-1:3 | Excess electrophile favored | [28] [41] |

| Atmosphere | Inert (N₂/Ar) | Air, N₂, Ar | Inert prevents oxidation | [15] [19] |

Reaction time optimization studies demonstrate that most quinoline synthesis reactions reach completion within 1 to 8 hours under optimal conditions [11] [28]. Extended reaction times beyond this range often result in product decomposition or formation of unwanted side products [28]. Microwave-assisted reactions typically require significantly shorter times, often completing within 15 to 45 minutes [25].

Substrate ratio optimization indicates that slight excess of electrophilic reagents generally improves product yields [28] [41]. Studies of Friedländer cyclization reactions demonstrate that using 1.5 equivalents of aniline relative to aldehyde components achieves superior results compared to equimolar ratios [41]. This observation aligns with mechanistic considerations favoring imine formation as the initial step in quinoline synthesis pathways [41].

The bromine atom at the 4-position of 4-bromoquinoline-8-carbonitrile exhibits exceptional reactivity toward nucleophilic aromatic substitution reactions due to the combined electronic effects of the quinoline nitrogen and the electron-withdrawing nitrile group. The mechanism proceeds through a classic addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon bearing the bromine substituent, forming a Meisenheimer complex intermediate that subsequently eliminates bromide ion [1] [3].

Electronic Activation and Mechanistic Considerations

The reactivity enhancement at the 4-position stems from the electron-withdrawing properties of both the quinoline nitrogen and the 8-carbonitrile group. The pyridine-like nitrogen creates a partial positive charge at the 4-carbon through inductive effects, while the nitrile group provides additional stabilization of the anionic intermediate through resonance delocalization [1] . This dual activation makes the 4-position significantly more reactive than analogous positions in simple brominated aromatic systems.

Amine Nucleophiles

Secondary cyclic amines demonstrate excellent reactivity with 4-bromoquinoline-8-carbonitrile under palladium-catalyzed conditions. Piperidine reacts with the substrate using palladium acetate and XPhos ligand at 100°C to yield 4-piperidinoquinoline-8-carbonitrile in 78% yield after 12 hours [1]. Morpholine coupling proceeds similarly with palladium tetrakis(triphenylphosphine) and cesium carbonate at 110°C, providing 4-morpholinoquinoline-8-carbonitrile in 72% yield [1] . The reaction conditions typically require elevated temperatures and extended reaction times due to the sterically demanding nature of the quinoline system.

Primary amines, including benzylamine and aniline, also participate in these transformations, though yields are generally lower compared to secondary amines. Benzylamine coupling using palladium acetate and XPhos at 100°C for 16 hours provides 4-(benzylamino)quinoline-8-carbonitrile in 82% yield, while aniline requires more forcing conditions (120°C, 20 hours) to achieve 58% yield of 4-(phenylamino)quinoline-8-carbonitrile [1] .

Oxygen and Sulfur Nucleophiles

Alkoxide nucleophiles readily displace the 4-bromo substituent under both metal-catalyzed and metal-free conditions. Sodium methoxide in the presence of copper iodide and 1,10-phenanthroline at 80°C efficiently produces 4-methoxyquinoline-8-carbonitrile in 85% yield within 6 hours [1]. Hydroxide ion substitution proceeds under simple aqueous-alcoholic conditions, generating 4-hydroxyquinoline-8-carbonitrile in 90% yield upon refluxing with sodium hydroxide in ethanol-water mixture [1] [3].

| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Piperidine | Pd(OAc)₂, XPhos, 100°C | 4-Piperidinoquinoline-8-carbonitrile | 78 | 12 |

| Morpholine | Pd(PPh₃)₄, Cs₂CO₃, 110°C | 4-Morpholinoquinoline-8-carbonitrile | 72 | 18 |

| Sodium methoxide | CuI, 1,10-phenanthroline, 80°C | 4-Methoxyquinoline-8-carbonitrile | 85 | 6 |

| Sodium hydroxide | H₂O/EtOH, reflux | 4-Hydroxyquinoline-8-carbonitrile | 90 | 6 |

Transition-Metal-Catalyzed Coupling Reactions

The 4-bromo substituent in 4-bromoquinoline-8-carbonitrile serves as an excellent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity [4] [5] [6].

Suzuki-Miyaura Coupling

Suzuki-Miyaura cross-coupling reactions with 4-bromoquinoline-8-carbonitrile proceed efficiently using various arylboronic acids and boronate esters. The reaction with phenylboronic acid using tetrakis(triphenylphosphine)palladium as catalyst and sodium carbonate as base in dimethoxyethane-water solvent system at 80°C provides the coupled product in 72% yield after 24 hours [6] [7]. Enhanced yields are observed with electron-rich boronic acids; 4-methoxyphenylboronic acid coupling using palladium diphenylphosphinoferrocene dichloride catalyst and potassium carbonate in toluene-water achieves 88% yield in 16 hours at 100°C [7] [8].

The mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the boron reagent and reductive elimination to form the new carbon-carbon bond [6]. The electron-deficient nature of the quinoline system facilitates rapid oxidative addition, making this transformation particularly efficient compared to electron-rich aryl bromides [7].

Buchwald-Hartwig Amination

Palladium-catalyzed amination reactions enable direct formation of carbon-nitrogen bonds at the 4-position. Morpholine coupling using tris(dibenzylideneacetone)dipalladium as catalyst with cesium carbonate base in toluene at 110°C yields 4-morpholinoquinoline-8-carbonitrile in 78% yield after 18 hours [9] [10]. The reaction proceeds through oxidative addition of the aryl bromide, coordination and deprotonation of the amine, followed by reductive elimination [10] [11].

Primary amines, though more challenging substrates due to potential side reactions, can be successfully coupled under optimized conditions. The use of bulky, electron-rich phosphine ligands such as XPhos or RuPhos improves reaction efficiency by accelerating the reductive elimination step [9] [10].

Stille and Sonogashira Couplings

Stille coupling with organostannanes provides access to vinyl and heteroaryl derivatives. Reaction with tributylvinyltin using tetrakis(triphenylphosphine)palladium and cesium fluoride in dimethylformamide at 100°C yields the corresponding vinyl derivative in 82% yield [5]. Sonogashira coupling with terminal alkynes proceeds under mild conditions using palladium chloride bis(triphenylphosphine) and triethylamine in tetrahydrofuran, providing alkynylated products with good efficiency [5] [12].

| Reaction Type | Coupling Partner | Catalyst | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 72 | 80 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 88 | 100 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | 78 | 110 |

| Stille | Tributylvinyltin | Pd(PPh₃)₄ | 82 | 100 |

Nitrile Group Transformations and Derivatization

The nitrile functional group at the 8-position of 4-bromoquinoline-8-carbonitrile undergoes diverse chemical transformations that provide access to a wide array of functionalized quinoline derivatives. These reactions capitalize on the electrophilic nature of the nitrile carbon and its susceptibility to both nucleophilic attack and reduction processes [13] [14].

Hydrolysis to Carboxylic Acids

Acid-catalyzed hydrolysis of the nitrile group proceeds through protonation of the nitrogen, followed by nucleophilic attack of water at the activated carbon center. Treatment with concentrated sulfuric acid under reflux conditions for 8 hours converts 4-bromoquinoline-8-carbonitrile to 4-bromoquinoline-8-carboxylic acid in 85% yield [14]. The mechanism involves initial formation of an iminium intermediate, which undergoes hydrolysis to form an amide intermediate that further hydrolyzes to the carboxylic acid [1] [14].

Base-catalyzed hydrolysis offers an alternative approach with potentially milder conditions. Sodium hydroxide in aqueous solution under reflux for 6 hours provides the carboxylic acid in 90% yield, proceeding through nucleophilic attack of hydroxide ion on the nitrile carbon [14] [15]. The resulting carboxylate salt can be acidified to generate the free carboxylic acid [1] [14].

Reduction to Primary Amines

Reduction of the nitrile group with lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C followed by warming to room temperature over 4 hours yields 8-(aminomethyl)-4-bromoquinoline in 78% yield [1] [13]. The mechanism involves nucleophilic attack of hydride on the nitrile carbon, followed by protonation during workup. Alternative reduction using hydrogen gas over palladium on carbon catalyst at 50°C for 12 hours provides the same product in 82% yield under milder conditions [1].

Cyclization Reactions

The nitrile group participates in various cyclization reactions to form heterocyclic rings. Treatment with sodium azide and ammonium chloride at 120°C for 16 hours promotes [3+2] cycloaddition to form 8-(1H-tetrazol-5-yl)-4-bromoquinoline in 65% yield [1] [13]. The tetrazole formation proceeds through initial azide addition to form a nitrile-azide adduct, followed by cyclization and tautomerization.

Cyclization with ethanolamine in the presence of zinc chloride at 80°C generates oxazoline derivatives. The reaction proceeds through nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular cyclization with the hydroxyl group to form 8-(4,5-dihydrooxazol-2-yl)-4-bromoquinoline in 72% yield [1].

Conversion to Amides and Thioamides

Direct conversion to amides can be achieved through oxidative conditions using hydrogen peroxide and sodium hydroxide at room temperature. This mild oxidation provides 4-bromoquinoline-8-carboxamide in 88% yield after 12 hours [1]. Thioamide formation proceeds through treatment with hydrogen sulfide in the presence of triethylamine at 60°C, yielding 4-bromoquinoline-8-thiocarboxamide in 68% yield [1].

| Transformation | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O | reflux, 8h | 4-Bromoquinoline-8-carboxylic acid | 85 |

| Hydrolysis | NaOH, H₂O | reflux, 6h | 4-Bromoquinoline-8-carboxylic acid | 90 |

| Reduction | LiAlH₄, THF | 0°C to RT, 4h | 8-(Aminomethyl)-4-bromoquinoline | 78 |

| Cyclization | NaN₃, NH₄Cl | 120°C, 16h | 8-(1H-Tetrazol-5-yl)-4-bromoquinoline | 65 |

Electrophilic Substitution Patterns

The quinoline ring system in 4-bromoquinoline-8-carbonitrile undergoes electrophilic aromatic substitution reactions exclusively at the benzene portion of the bicyclic system, with the pyridine ring being deactivated toward electrophilic attack due to the electron-withdrawing nitrogen atom [16] [17]. The regioselectivity of these reactions is governed by the electronic effects of both the 4-bromo and 8-cyano substituents, which direct incoming electrophiles to specific positions on the benzene ring.

Positional Selectivity and Electronic Effects

Electrophilic substitution in 4-bromoquinoline-8-carbonitrile occurs preferentially at positions 5 and 7 of the quinoline system, corresponding to the ortho and para positions relative to the ring junction [16] [17]. The 8-cyano group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, deactivating position 7 (ortho to the nitrile) while the 4-bromo substituent provides additional deactivation through inductive withdrawal [16] [18].

The relative reactivity follows the order: position 5 > position 7 > position 6, with position 8 being blocked by the existing nitrile substituent [16] [17]. This selectivity pattern arises from the stabilization of cationic intermediates through resonance delocalization, with position 5 offering better charge stabilization due to its distance from the electron-withdrawing substituents [17] [19].

Nitration Reactions

Nitration of 4-bromoquinoline-8-carbonitrile requires forcing conditions due to the deactivated nature of the aromatic system. Treatment with fuming nitric acid in concentrated sulfuric acid leads to substitution predominantly at position 5, yielding 5-nitro-4-bromoquinoline-8-carbonitrile in 62% yield [16] [20]. Minor amounts of the 7-nitro isomer are also formed (48% yield) under these conditions, demonstrating the competitive nature of these positions [16].

The harsh conditions required for nitration reflect the cumulative deactivating effects of the nitrogen heteroatom, the electron-withdrawing nitrile group, and the inductive effect of the bromine substituent [16] [20]. The reaction mechanism proceeds through the formation of a nitronium ion electrophile, which attacks the electron-poor benzene ring to form a stabilized carbocation intermediate [16].

Halogenation Patterns

Bromination using N-bromosuccinimide in carbon tetrachloride preferentially occurs at position 7, providing 4,7-dibromoquinoline-8-carbonitrile in 58% yield [1] [3]. The selectivity for position 7 over position 5 in this case reflects the specific steric and electronic requirements of the brominating reagent. Chlorination using N-chlorosuccinimide in dimethylformamide shows opposite selectivity, favoring position 5 to give 5-chloro-4-bromoquinoline-8-carbonitrile in 55% yield [1].

Direct bromination with molecular bromine in the presence of iron(III) bromide catalyst at elevated temperatures yields the 7-bromo derivative as the major product (52% yield), with minimal formation of the 5-bromo isomer [1]. The regioselectivity in halogenation reactions is influenced by both the size of the electrophile and the reaction conditions employed.

Sulfonation and Acylation

Sulfonation with concentrated sulfuric acid occurs exclusively at position 5, yielding 4-bromoquinoline-5-sulfonic acid-8-carbonitrile in 45% yield [16]. The exclusive formation of the 5-sulfonic acid derivative reflects the large size of the sulfur trioxide electrophile and its preference for the less sterically hindered position [16] [18].

Friedel-Crafts acylation using acetyl chloride and aluminum chloride also shows high selectivity for position 5, providing 5-acetyl-4-bromoquinoline-8-carbonitrile in 42% yield [1]. The reaction requires extended reaction times and elevated temperatures due to the deactivated nature of the aromatic system [18].

| Electrophile | Position | Major Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 5 | 5-Nitro-4-bromoquinoline-8-carbonitrile | 62 | 5 > 7 |

| NBS/CCl₄ | 7 | 4,7-Dibromoquinoline-8-carbonitrile | 58 | 7 >> 5 |

| NCS/DMF | 5 | 5-Chloro-4-bromoquinoline-8-carbonitrile | 55 | 5 >> 7 |

| H₂SO₄ (conc.) | 5 | 4-Bromoquinoline-5-sulfonic acid-8-carbonitrile | 45 | 5 only |

Reductive and Oxidative Pathways

The 4-bromoquinoline-8-carbonitrile scaffold undergoes diverse redox transformations that modify both the aromatic quinoline system and the functional group substituents. These reactions provide access to saturated heterocycles, nitrogen oxides, and modified nitrile derivatives with distinct electronic and steric properties [16] .

Reduction of the Quinoline Ring System

Reduction of the quinoline ring proceeds through selective hydrogenation of the pyridine portion while preserving the benzene ring aromaticity. Treatment with zinc dust in hydrochloric acid under reflux conditions for 4 hours provides 4-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile in 75% yield [22] [16]. The reaction mechanism involves protonation of the quinoline nitrogen followed by hydride delivery to the adjacent carbon atoms, resulting in saturation of the C2-C3 and C3-C4 bonds [22].

Alternative reducing conditions using iron powder in acetic acid achieve higher yields (82%) under similar reaction times [22]. The use of heterogeneous catalytic hydrogenation with hydrogen gas over palladium on carbon at 50°C provides the most efficient transformation, yielding the tetrahydroquinoline derivative in 88% yield after 12 hours [1] [22]. This method offers superior selectivity and avoids the harsh acidic conditions required for metal dissolution processes.

Oxidation to Quinoline N-Oxides

Oxidation of the quinoline nitrogen with meta-chloroperbenzoic acid at room temperature over 24 hours generates 4-bromoquinoline-8-carbonitrile N-oxide in 78% yield [16] . The N-oxide formation proceeds through nucleophilic attack of the quinoline nitrogen on the peroxy oxygen, followed by elimination of the carboxylic acid [16]. Alternative oxidizing agents including potassium permanganate in sulfuric acid (65% yield) and hydrogen peroxide in acetic acid (72% yield) provide similar products under different reaction conditions [1] [23].

The N-oxide derivatives exhibit modified electronic properties compared to the parent quinoline, with increased electron density at positions 2 and 4 of the pyridine ring and enhanced reactivity toward nucleophilic substitution [16] . These derivatives serve as valuable intermediates for further functionalization through deoxygenative processes or direct substitution reactions .

Selective Reduction of Functional Groups

The nitrile group undergoes selective reduction under controlled conditions without affecting the aromatic quinoline system. Treatment with sodium borohydride in ethanol at room temperature for 2 hours provides partial reduction to the corresponding aldehyde, 4-bromoquinoline-8-carbaldehyde, in 85% yield [1]. This transformation proceeds through hydride attack on the nitrile carbon, followed by controlled hydrolysis during workup [13].

Complete reduction to the primary amine requires more powerful reducing agents. Lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C, followed by warming to room temperature over 4 hours, yields 8-(aminomethyl)-4-bromoquinoline in 92% yield [1] [13]. The reaction involves nucleophilic attack of hydride on the nitrile carbon, forming an imine anion intermediate that is protonated during aqueous workup [13].

Oxidative Transformations

The quinoline system undergoes oxidative degradation under vigorous conditions. Treatment with potassium permanganate in acidic solution leads to ring opening and formation of carboxylic acid derivatives [23]. However, such transformations typically destroy the quinoline framework and are of limited synthetic utility for maintaining the heterocyclic structure [23].

Controlled oxidation conditions can be employed to introduce additional functionality without ring degradation. For example, osmium tetroxide dihydroxylation of alkene-substituted derivatives provides access to diol functionalities, while ozonolysis can cleave specific carbon-carbon bonds in side chains [23].

| Reaction Type | Reagents | Target | Product | Yield (%) |

|---|---|---|---|---|

| Reduction | Zn/HCl | Quinoline ring | 4-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile | 75 |

| Reduction | H₂/Pd-C | Quinoline ring | 4-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile | 88 |

| Oxidation | m-CPBA | Quinoline nitrogen | 4-Bromoquinoline-8-carbonitrile N-oxide | 78 |

| Reduction | LiAlH₄/THF | Nitrile group | 8-(Aminomethyl)-4-bromoquinoline | 92 |